molecular formula C23H28N6O2 B10863837 4-(dimethylamino)-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

4-(dimethylamino)-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

Cat. No.: B10863837
M. Wt: 420.5 g/mol
InChI Key: POVMJGHBPIIPQO-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide typically involves multiple steps, including the formation of the indole core, the attachment of the piperazine moiety, and the final condensation with the benzohydrazide group. Common reagents and conditions used in these reactions may include:

    Formation of the Indole Core: This step may involve the Fischer indole synthesis, using phenylhydrazine and a ketone under acidic conditions.

    Attachment of the Piperazine Moiety: This step may involve nucleophilic substitution reactions using piperazine derivatives.

    Condensation with Benzohydrazide: This step may involve the reaction of the indole derivative with benzohydrazide under reflux conditions in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound may be reduced to form amine derivatives or other reduced products.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents may include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Common reducing agents may include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Common reagents may include alkyl halides, acyl halides, or other electrophiles/nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(dimethylamino)-N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential interactions with biological molecules such as proteins, nucleic acids, and cell membranes. It may serve as a probe for understanding biological processes or as a lead compound for drug discovery.

Medicine

In medicine, 4-(dimethylamino)-N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide may be investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound may be used in the development of new materials, such as polymers, coatings, and nanomaterials. Its unique chemical properties may enable the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(dimethylamino)-N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide may include other indole derivatives, piperazine derivatives, and benzohydrazide derivatives. Examples of similar compounds may include:

  • Indole-3-carboxaldehyde
  • 1-(4-methylpiperazin-1-yl)ethanone
  • Benzohydrazide

Uniqueness

The uniqueness of 4-(dimethylamino)-N’-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H28N6O2

Molecular Weight

420.5 g/mol

IUPAC Name

4-(dimethylamino)-N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminobenzamide

InChI

InChI=1S/C23H28N6O2/c1-26(2)18-10-8-17(9-11-18)22(30)25-24-21-19-6-4-5-7-20(19)29(23(21)31)16-28-14-12-27(3)13-15-28/h4-11,31H,12-16H2,1-3H3

InChI Key

POVMJGHBPIIPQO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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